[3-(Prop-2-yn-1-yloxy)phenyl]methanamine

MAO-B enzyme kinetics SAR stopped-flow spectroscopy

[3-(Prop-2-yn-1-yloxy)phenyl]methanamine (CAS 1184113-50-5) is a synthetic arylpropargylamine with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol. It features a benzylamine core substituted at the meta position with a prop-2-yn-1-yloxy (propargyloxy) group, which provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C10H11NO
Molecular Weight 161.20
CAS No. 1184113-50-5
Cat. No. B3364761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Prop-2-yn-1-yloxy)phenyl]methanamine
CAS1184113-50-5
Molecular FormulaC10H11NO
Molecular Weight161.20
Structural Identifiers
SMILESC#CCOC1=CC=CC(=C1)CN
InChIInChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6,8,11H2
InChIKeyHJRRIIDDJBGOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Prop-2-yn-1-yloxy)phenyl]methanamine (CAS 1184113-50-5): A Meta-Substituted Arylpropargylamine Building Block for Click Chemistry and Targeted Protein Degradation


[3-(Prop-2-yn-1-yloxy)phenyl]methanamine (CAS 1184113-50-5) is a synthetic arylpropargylamine with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It features a benzylamine core substituted at the meta position with a prop-2-yn-1-yloxy (propargyloxy) group, which provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The compound is supplied as a free base (95% purity) or as its hydrochloride salt (CAS 1803585-74-1, also 95% purity, powder form, stored at room temperature) for use as a versatile intermediate in medicinal chemistry, bioconjugation, and PROTAC (PROteolysis TArgeting Chimera) linker design [1]. Its meta-substitution pattern distinguishes it from the more commonly catalogued para-isomer and ortho-isomer analogues, conferring a distinct spatial geometry that can influence target binding, enzyme-substrate kinetics, and ternary complex formation in degrader molecules [2].

Why [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Cannot Be Simply Interchanged with its Para- or Ortho-Isomers


The three positional isomers of propargyloxy benzylamine (meta, CAS 1184113-50-5; para, CAS 943026-55-9; ortho, CAS 1038297-45-8) are not functionally interchangeable. Their differing substitution patterns on the phenyl ring dictate distinct physicochemical properties, enzyme-substrate kinetics, and biological off-target liability profiles [1]. Specifically, the meta-substituted benzylamine scaffold exhibits a unique kinetic profile with monoamine oxidase B (MAO-B), where the rate of enzyme reduction is essentially independent of the nature of the substituent, in stark contrast to para-substituted analogues whose reduction rates are strongly retarded by steric effects [1]. Furthermore, a regression analysis of 47 propynylamines found that ortho-substituted benzylamine analogues are approximately ten times more potent as MAO inhibitors than predicted on the basis of pKa values alone, introducing a significant risk of unwanted MAO off-target activity if a meta-specific design is not maintained [2]. For applications in PROTAC linker design, the meta substitution pattern also provides a distinct exit vector angle (~120°) compared to the linear para orientation (180°), which affects the geometry of ternary complex formation between the target protein, E3 ligase, and the degrader molecule [3].

Quantitative Differentiation of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine from Positional Isomers and In-Class Alternatives


MAO-B Enzyme Reduction Rate: Meta-Substituted Benzylamines Are Insensitive to Substituent Steric Effects, Unlike Para-Substituted Analogues

In anaerobic stopped-flow kinetic studies with bovine liver mitochondrial MAO-B, the limiting rate of enzyme reduction by meta-substituted benzylamine analogues was found to be essentially independent of the nature of the substituent [1]. In contrast, para-substituted benzylamine analogues reduce MAO-B with limiting rates that correlate with the steric influence (Es value) of the substituent; statistical analysis showed the rate of MAO-B reduction by para-substituted analogues is significantly retarded by increased Es values [1]. This class-level inference directly applies to the meta-propargyloxy benzylamine scaffold: when incorporated as a building block in molecules that may interact with MAO-B, the meta isomer provides more predictable, substituent-independent kinetic behavior compared to the sterically sensitive para isomer.

MAO-B enzyme kinetics SAR stopped-flow spectroscopy

MAO Inhibitory Potency: Meta- vs. Ortho-Substituted Propargyloxy Benzylamines Show a 10-Fold Difference in Off-Target Liability Risk

A regression analysis of 47 propynylamines established that ortho-substituted benzylamine analogs are ten times more potent as monoamine oxidase inhibitors than predicted on the basis of their pKa values alone [1]. This ortho-specific potency enhancement is not observed for meta- or para-substituted analogues, which follow the parabolic pKa-activity relationship (optimum pKa ~6.2) [1]. Consequently, the meta-propargyloxy benzylamine scaffold (estimated pKa ~9.0–9.2 for the benzylamine nitrogen) carries a substantially lower intrinsic risk of MAO-related off-target effects compared to its ortho isomer counterpart, without sacrificing the terminal alkyne functionality required for click chemistry.

MAO inhibition QSAR off-target liability

Exit Vector Geometry: Meta-Substitution Provides a Distinct ~120° Bond Angle vs. the Linear 180° of Para-Substituted Analogues in Linker Applications

The position of the aminomethyl group relative to the propargyloxy substituent on the phenyl ring directly dictates the exit vector geometry of the building block [1]. The para isomer (CAS 943026-55-9) presents the amine and alkyne functionalities at opposite ends of the phenyl ring, yielding a linear, rod-like geometry with an effective N-to-terminal-alkyne distance of approximately 8.5–9.0 Å. The meta isomer (CAS 1184113-50-5) introduces a ~120° bend in the molecular axis, shortening the through-space N-to-alkyne distance to approximately 6.5–7.0 Å while providing a kinked trajectory that can facilitate T-shaped π-stacking interactions in PROTAC ternary complexes [2]. In PROTAC design, linker geometry is a critical determinant of ternary complex stability and degradation efficiency (DC50), and the meta isomer offers a kinked topology that is distinct from both the linear para isomer and the sterically congested ortho isomer [2].

PROTAC linker exit vector ternary complex geometry

12-Lipoxygenase Inhibition: Meta Substitution Demonstrates Reduced Activity Relative to Para Positioning in Aryl Propargyl Ethers

In a study of (carboxyalkyl) benzyl propargyl ethers evaluated as inhibitors of porcine leukocyte 12-lipoxygenase (12-LO), changing the substitution pattern of the benzyl group from para to meta or ortho reduced inhibitory activity . This demonstrates that the position of the propargyl ether moiety on the aromatic ring directly modulates biological activity, and that meta-substituted variants exhibit a differentiated pharmacological profile compared to the more active para-substituted analogues in this enzyme system.

12-lipoxygenase inhibitor positional SAR

Predicted Physicochemical Properties: Meta Isomer Exhibits Distinct Lipophilicity and pKa Profile Compared to Para and Ortho Isomers

While experimentally measured physicochemical data for all three positional isomers are not available in a single comparative study, the para isomer has been characterized with a predicted pKa of 9.18 ± 0.10 (most basic, 25 °C), a density of 1.073 ± 0.06 g/cm³, and a boiling point of 285.3 ± 25.0 °C at 760 Torr . Computational predictions for the series indicate that the meta isomer (target compound) is expected to have a slightly lower pKa (~8.9–9.0) and marginally lower logP than the para isomer, owing to differences in the electronic and steric environment around the amine and ether moieties . These subtle differences in ionization state at physiological pH can affect membrane permeability, solubility, and protein binding in downstream applications.

physicochemical properties pKa logP drug-likeness

Commercial Availability and Purity: The Meta Isomer is Readily Available as Both Free Base and HCl Salt with Consistent 95% Purity Specification

The meta isomer [3-(prop-2-yn-1-yloxy)phenyl]methanamine is commercially available through multiple established suppliers. The free base (CAS 1184113-50-5) is catalogued by Enamine (EN300-49818) at 95% purity [1]. The hydrochloride salt (CAS 1803585-74-1, MW 197.66) is distributed by Sigma-Aldrich (ENA447958115), American Elements, and Fujifilm Wako at 95% purity as a powder, stored at room temperature [2]. In comparison, the ortho isomer (CAS 1038297-45-8) is available from fewer suppliers (e.g., Leyan at 98% purity, CymitQuimica with limited stock), and the para isomer (CAS 943026-55-9) is widely catalogued but at varying purity grades (95–97%) . The availability of the meta isomer as both a free base and a stable hydrochloride salt provides formulation flexibility, and the consistent 95% purity specification across multiple vendors reduces batch-to-batch variability risk in research applications.

procurement purity supply chain salt form

Optimal Research and Industrial Applications for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring a Kinked, Non-Linear Aromatic Spacer with Terminal Alkyne Click Handle

For PROTAC molecules where a linear para-substituted phenyl linker (180° exit vector) fails to achieve optimal ternary complex geometry, the meta isomer provides a ~120° kinked topology that introduces a T-shaped trajectory [1]. This geometric distinction has been shown to enhance PROTAC potency through additional π-stacking interactions in specific target–E3 ligase pairs. The terminal alkyne enables late-stage CuAAC conjugation to azide-functionalized warheads or E3 ligase ligands, allowing the linker geometry to be preserved during modular, convergent synthesis [2].

Medicinal Chemistry Campaigns Requiring Minimal MAO Off-Target Liability for CNS-Excluded Therapeutics

The meta-substituted benzylamine scaffold does not exhibit the anomalous ~10-fold MAO inhibitory potency enhancement observed for ortho-substituted analogues [1]. This makes it a preferable choice over the ortho isomer when designing peripheral therapeutic candidates where MAO inhibition (and consequent alteration of neurotransmitter levels) would confound efficacy readouts or raise safety concerns. Additionally, its substituent-independent MAO-B reduction kinetics provide predictable behavior if further structural modifications are introduced .

Click Chemistry-Based Bioconjugation Requiring a Rigid, Short Aromatic Tether with a Primary Amine Anchor

The compound serves as a compact, bifunctional building block where the primary amine enables amide bond formation or reductive amination with carboxylic acid- or aldehyde-bearing biomolecules, while the terminal alkyne provides a click chemistry handle for subsequent CuAAC with azide-modified partners (fluorophores, biotin, PEG chains, or solid supports) [1] . The meta substitution offers a shorter through-space distance between the two reactive termini (~6.5–7.0 Å) compared to the para isomer (~8.5–9.0 Å), which can produce more compact conjugates with reduced linker bulk—a desirable feature for minimizing steric interference in protein labeling and probe design [2].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Seeking Distinct 3D Pharmacophore Topologies

In fragment library design, maximizing three-dimensional structural diversity is critical for exploring novel binding pockets. The meta-propargyloxy benzylamine fragment presents a unique combination of hydrogen bond donor/acceptor capacity (primary amine), a rigid aromatic core, and a terminal alkyne that distinguishes it from the more planar para isomer and the sterically hindered ortho isomer [1]. Its distinct exit vector geometry increases the fragment library's overall shape diversity, enhancing the probability of identifying novel hits in high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.